molecular formula C29H22O4 B600321 7,4'-Dibenzyl Daidzein CAS No. 1179998-29-8

7,4'-Dibenzyl Daidzein

Cat. No. B600321
CAS RN: 1179998-29-8
M. Wt: 434.48
InChI Key:
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Description

7,4’-Dibenzyl Daidzein is a derivative of Daidzein, which is an isoflavone found in soybeans and other legumes . It is structurally classified as an isoflavone . The CAS number of 7,4’-Dibenzyl Daidzein is 1179998-29-8 .


Synthesis Analysis

The synthesis of 7,4’-Dibenzyl Daidzein and its derivatives has been studied . The derivatives were synthesized and confirmed to have excellent pharmaceutical properties . They exhibited good anti-inflammatory, inhibitory activities on human vascular smooth muscle cell proliferation, and other bioactivities .


Molecular Structure Analysis

The molecular formula of 7,4’-Dibenzyl Daidzein is C29H22O4 . The InChIKeys is MVQWSXAAXGFMND-UHFFFAOYSA-N .


Chemical Reactions Analysis

In a study, the distribution and metabolism of Daidzein and its derivatives were investigated in the organs of mice . Trace prototype compounds were detected in the plasma 4 hours after the intravenous injection of D1, DD2, and DD3 . Seven phase I metabolites and seven phase II metabolites were detected .

Scientific Research Applications

Structural Modifications and Biochemical Interactions

  • Enzymatic Conversion and Solubility Enhancement : Research has shown that daidzein and its derivatives undergo enzymatic transformations that can modify their solubility and potentially their bioactivity. For instance, enzymatic hydrolysis in green reaction mediums like deep eutectic solvents (DESs) has been found to significantly increase the solubility of daidzein, making it more suitable for use in medicinal and health care products (Cheng & Zhang, 2017).

  • Interactions with Micelles : Studies on the interactions of daidzein and related isoflavones with lipid micelles have provided insights into their molecular behavior in biological environments. These interactions can affect the bioavailability and efficacy of these compounds in human health (Whaley, Rummel, & Kastrapeli, 2006).

  • Cocrystallization for Enhanced Solubility : The formation of cocrystals of daidzein with other molecules, like pyridine-derived molecules, has been explored as a method to improve its physical and chemical properties, including solubility. This approach could potentially enhance the therapeutic benefits of daidzein by increasing its bioavailability (Bolus, Wang, Pask, Lai, & Li, 2020).

Potential Health Benefits and Mechanisms

  • Antioxidant and Anti-tumor Activities : Daidzein and its metabolites have been associated with antioxidant properties and the potential to inhibit tumor growth. For example, studies on murine neuroblastoma cells have demonstrated that daidzein can inhibit cell proliferation and induce apoptosis, highlighting its potential as a therapeutic agent in cancer treatment (Lo, Mak, & Leung, 2007).

  • Modification for Targeted Biological Activities : The structural modification of daidzein, such as sulphation, has been studied for its effects on oestrogen agonist activity. These modifications can influence the compound's biological activity and its potential health benefits, demonstrating the importance of chemical structure in the development of phytoestrogen-based therapies (Pugazhendhi, Watson, Mills, Botting, Pope, & Darbre, 2008).

Future Directions

The development potential of Daidzein, the parent compound of 7,4’-Dibenzyl Daidzein, has been reviewed . Epidemiological and human studies have clearly suggested the health effects of Daidzein on the human body, but the mechanism is poorly understood .

Biochemical Analysis

Biochemical Properties

7,4’-Dibenzyl Daidzein plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and glutathione peroxidase . These interactions help in reducing oxidative stress and protecting cells from damage. Additionally, 7,4’-Dibenzyl Daidzein can modulate the activity of protein kinase C, which is involved in various cellular signaling pathways .

Cellular Effects

7,4’-Dibenzyl Daidzein has been observed to exert several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 7,4’-Dibenzyl Daidzein has been shown to protect against oxidative stress-induced cell death by enhancing the activity of antioxidant enzymes . In skin cells, it can inhibit the activity of matrix metalloproteinases, which are involved in collagen degradation, thereby potentially reducing skin aging .

Molecular Mechanism

The molecular mechanism of 7,4’-Dibenzyl Daidzein involves its binding interactions with various biomolecules. It can bind to and inhibit the activity of enzymes such as protein kinase C, which plays a role in cell signaling pathways . Additionally, 7,4’-Dibenzyl Daidzein can modulate gene expression by interacting with transcription factors and influencing the transcription of genes involved in oxidative stress response and inflammation . These interactions help in exerting its protective effects on cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7,4’-Dibenzyl Daidzein have been observed to change over time. The compound is relatively stable and does not degrade quickly, allowing for sustained effects on cellular function. Long-term studies have shown that 7,4’-Dibenzyl Daidzein can maintain its protective effects on cells over extended periods . Its stability and degradation can be influenced by factors such as temperature and pH.

Dosage Effects in Animal Models

The effects of 7,4’-Dibenzyl Daidzein vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects such as enhancing antioxidant capacity and protecting against oxidative stress . At higher doses, it can exhibit toxic effects, including pro-oxidant activity and potential damage to liver and fat tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

7,4’-Dibenzyl Daidzein is involved in several metabolic pathways. It can be metabolized by gut bacteria into various metabolites, including methoxylated and hydroxylated forms . These metabolites can further interact with enzymes and cofactors involved in metabolic processes, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of 7,4’-Dibenzyl Daidzein within cells and tissues involve interactions with transporters and binding proteins. It can be transported across cell membranes and distributed to various tissues, including the brain, liver, and fat tissues . The compound’s distribution can influence its localization and accumulation, affecting its overall activity and function.

Subcellular Localization

7,4’-Dibenzyl Daidzein exhibits specific subcellular localization, which can impact its activity and function. It can localize to mitochondria, where it exerts its protective effects by modulating mitochondrial function and reducing oxidative stress . Additionally, the compound can interact with targeting signals and undergo post-translational modifications that direct it to specific cellular compartments or organelles, further influencing its activity.

properties

IUPAC Name

7-phenylmethoxy-3-(4-phenylmethoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22O4/c30-29-26-16-15-25(32-19-22-9-5-2-6-10-22)17-28(26)33-20-27(29)23-11-13-24(14-12-23)31-18-21-7-3-1-4-8-21/h1-17,20H,18-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQWSXAAXGFMND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=COC4=C(C3=O)C=CC(=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747593
Record name 7-(Benzyloxy)-3-[4-(benzyloxy)phenyl]-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1179998-29-8
Record name 7-(Benzyloxy)-3-[4-(benzyloxy)phenyl]-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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